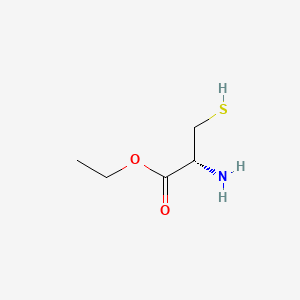

Ethyl L-cysteinate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl L-cysteinate: is a derivative of the semi-essential proteinogenic amino acid cysteine. It is widely used in various fields such as food additives, cosmetics, and pharmaceuticals. This compound is membrane-permeable, allowing it to readily enter peripheral tissues and the brain, where it increases intracellular pools of cysteine via a membrane-associated carboxylesterase .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl L-cysteinate can be synthesized through the esterification of L-cysteine with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing L-cysteine with ethanol and a strong acid such as hydrochloric acid or sulfuric acid. The product is then purified through crystallization or distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes or catalysts can enhance the efficiency of the esterification process. The final product is usually obtained through a series of purification steps, including filtration, crystallization, and drying .

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl L-cysteinate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form disulfides or sulfoxides.

Reduction: It can be reduced to form thiols.

Substitution: It can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Disulfides, sulfoxides.

Reduction: Thiols.

Substitution: Various substituted cysteine derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

1. Opioid Dependence and Withdrawal Management

Recent studies have demonstrated that L-cysteine ethyl ester (L-CYSee), a form of ethyl L-cysteinate, plays a significant role in managing opioid dependence. Research indicates that L-CYSee can prevent and reverse the physical dependence on morphine in animal models. In a study involving male Sprague Dawley rats, L-CYSee infusion significantly reduced withdrawal symptoms associated with morphine administration .

- Mechanism of Action : The compound appears to modulate neurochemical pathways that are disrupted during opioid addiction. It enhances the uptake of cysteine into neurons, which may restore the balance of neurotransmitters affected by opioid use .

2. Respiratory Effects in Opioid Treatment

L-CYSee has also been investigated for its potential to counteract respiratory depression caused by opioids. A study showed that intravenous administration of L-CYSee could reverse adverse effects on arterial blood gas chemistry and improve ventilatory parameters in isoflurane-anesthetized rats . This suggests a dual role for L-CYSee in both pain management and reducing the side effects of opioids.

Oncological Applications

1. Antitumor Activity

This compound derivatives have shown promising antitumor activity. One notable study reported that a related compound exhibited significant cytotoxic effects against hepatoma cells (LC50 = 6 µM) and caused complete regression of human mammary tumor xenografts in animal models .

- Mechanism of Action : The compound selectively inhibits enzymes involved in purine nucleotide biosynthesis, effectively starving cancer cells of essential nucleotides needed for their proliferation .

Neurobiological Applications

1. Neuroprotective Effects

Emerging research suggests that this compound may have neuroprotective properties. Its ability to enhance intracellular levels of glutathione—a critical antioxidant—could protect neurons from oxidative stress and neurotoxicity associated with various neurological disorders .

- Clinical Implications : These properties position this compound as a potential therapeutic agent for conditions like Alzheimer's disease and other neurodegenerative disorders.

Summary Table of Applications

Case Studies

Case Study 1: Opioid Withdrawal Management

In a controlled experiment, rats receiving morphine developed typical withdrawal symptoms. However, those treated with L-CYSee during the withdrawal phase exhibited markedly reduced symptoms compared to control groups receiving no treatment or alternative compounds like L-cysteine or L-serine ethyl ester .

Case Study 2: Antitumor Efficacy

In another study focusing on hepatoma models, the administration of an this compound derivative resulted in decreased tumor size and altered metabolic enzyme activities critical for cancer cell survival. The compound's selective action on purine metabolism highlights its potential as a targeted cancer therapy .

Mécanisme D'action

Ethyl L-cysteinate exerts its effects primarily by increasing the intracellular availability of cysteine. This, in turn, enhances the synthesis of glutathione, a critical antioxidant in cells. The compound is hydrolyzed by membrane-associated carboxylesterases to release cysteine, which then participates in various cellular processes, including redox regulation and detoxification .

Comparaison Avec Des Composés Similaires

- L-cysteine ethyl ester hydrochloride

- L-cysteine methyl ester hydrochloride

- N-acetyl-L-cysteine methyl ester

- L-serine ethyl ester hydrochloride

Comparison: Ethyl L-cysteinate is unique in its ability to readily permeate cell membranes and increase intracellular cysteine levels more effectively than other similar compounds. This property makes it particularly valuable in applications where rapid and efficient delivery of cysteine is required .

This compound stands out due to its high bioavailability and its role in enhancing glutathione synthesis, which is crucial for maintaining cellular redox balance and protecting against oxidative stress .

Activité Biologique

Ethyl L-cysteinate, also known as L-cysteine ethyl ester (L-CYSee), is a derivative of the amino acid L-cysteine. It has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in the context of opioid dependence and neuroprotection. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its effects on morphine dependence, neuroprotective properties, and underlying mechanisms.

This compound acts primarily through its influence on intracellular redox status. It is believed to enhance the availability of cysteine within neurons, thereby promoting the synthesis of glutathione, a crucial antioxidant that protects cells from oxidative stress . The compound's ability to penetrate cell membranes allows it to exert effects that are not observed with its parent amino acid, L-cysteine .

Effects on Opioid Dependence

Recent studies have highlighted the role of this compound in attenuating the physical dependence on opioids such as morphine. In a series of experiments conducted on male Sprague-Dawley rats, administration of L-CYSee significantly reduced withdrawal symptoms associated with morphine dependence. Notably, rats receiving an intravenous infusion of L-CYSee exhibited less severe withdrawal signs compared to those treated with morphine alone .

Case Study: Morphine Dependence

A pivotal study demonstrated that continuous infusion of L-CYSee (20.8 μmol/kg/h) for 36 hours markedly reduced withdrawal symptoms when naloxone (NLX) was administered after a morphine regimen . The observed withdrawal phenomena included:

- Wet-dog shakes

- Jumping and rearing

- Fore-paw licking

- 360° circling

- Writhing and apneas

- Cardiovascular responses (pressor and tachycardia)

- Hypothermia and body weight loss

These findings suggest that L-CYSee may serve as a potential therapeutic agent for managing opioid dependence by modulating neurochemical pathways involved in addiction .

Neuroprotective Properties

This compound also exhibits neuroprotective effects, potentially beneficial in conditions characterized by oxidative stress and neuronal damage. By enhancing glutathione levels, it helps mitigate cellular damage caused by reactive oxygen species (ROS). This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role in disease progression .

Comparative Data Table

The following table summarizes key research findings related to the biological activity of this compound:

Propriétés

Numéro CAS |

3411-58-3 |

|---|---|

Formule moléculaire |

C5H11NO2S |

Poids moléculaire |

149.21 g/mol |

Nom IUPAC |

ethyl (2R)-2-amino-3-sulfanylpropanoate |

InChI |

InChI=1S/C5H11NO2S/c1-2-8-5(7)4(6)3-9/h4,9H,2-3,6H2,1H3/t4-/m0/s1 |

Clé InChI |

YVKSGVDJQXLXDV-BYPYZUCNSA-N |

SMILES |

CCOC(=O)C(CS)N |

SMILES isomérique |

CCOC(=O)[C@H](CS)N |

SMILES canonique |

CCOC(=O)C(CS)N |

Key on ui other cas no. |

3411-58-3 |

Description physique |

White hygroscopic solid with a stench; [Alfa Aesar MSDS] |

Numéros CAS associés |

868-59-7 (hydrochloride) |

Séquence |

C |

Synonymes |

cystanin cysteine ethyl ester ethyl cysteine ethyl cysteine hydrochloride L-cysteine ethyl este |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.